molecular formula C11H12ClN3O4 B1141085 6-Chloro-7-deazapurine-beta-D-riboside CAS No. 120401-32-3

6-Chloro-7-deazapurine-beta-D-riboside

Cat. No.: B1141085
CAS No.: 120401-32-3
M. Wt: 285.68 g/mol
InChI Key: BFDDOTZWMOKUCD-XUPSQLBYSA-N
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Mechanism of Action

Target of Action

The primary target of 6-Chloro-7-deazapurine-beta-D-riboside is adenosine kinase (ADK) . ADK is an enzyme that plays a crucial role in the regulation of adenosine concentrations in cells, which is important for many physiological processes.

Mode of Action

This compound is a nucleoside derivative . It interacts with its target, ADK, by inhibiting its activity . This inhibition disrupts the normal function of ADK, leading to changes in the cellular concentrations of adenosine.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its impact on adenosine concentrations. By inhibiting ADK, it increases the levels of adenosine in cells. This can have various effects, depending on the specific cell type and physiological context. Notably, this compound has been found to have antifungal activity .

Biochemical Analysis

Biochemical Properties

6-Chloro-7-deazapurine-beta-D-riboside is an adenosine kinase inhibitor . Adenosine kinase is a key enzyme in the regulation of adenosine concentrations in the cell, which are critical for various physiological processes. The interaction between this compound and adenosine kinase can influence these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an adenosine kinase inhibitor . By inhibiting this enzyme, it can increase the concentration of adenosine in the cell. This can lead to changes in the activity of various proteins and enzymes, alterations in gene expression, and impacts on cellular metabolism.

Temporal Effects in Laboratory Settings

The compound is unstable in solutions, and freshly prepared solutions are recommended for use . It is soluble in DMSO and Methanol . The compound should be stored at -20° C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside involves several steps. One of the key steps is the N-glycosylation of 6-chloro-7-deazapurine. This reaction can be carried out using various reagents and conditions. For example, the use of benzoyl chloride (BzCl) and triethylamine (Et3N) in dichloromethane (CH2Cl2) at room temperature for 19 hours can yield the desired product . Another method involves the use of N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature for 20 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-deazapurine-beta-D-riboside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can yield reduced derivatives with different functional groups.

Scientific Research Applications

6-Chloro-7-deazapurine-beta-D-riboside has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-deazapurine-beta-D-riboside is unique due to its specific structure, which includes a chlorine atom at the 6-position and a beta-D-riboside moiety. This unique structure contributes to its antifungal activity and potential therapeutic applications .

Properties

CAS No.

120401-32-3

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

IUPAC Name

(2S,3S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7?,8+,11+/m1/s1

InChI Key

BFDDOTZWMOKUCD-XUPSQLBYSA-N

SMILES

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CN(C2=C1C(=NC=N2)Cl)[C@@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O

Synonyms

4-Chloro-7-α-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine; 

Origin of Product

United States

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